2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S/c1-2-34-20-12-10-19(11-13-20)31-26(33)25-24(22(16-29-25)18-7-4-3-5-8-18)30-27(31)36-17-23(32)28-15-21-9-6-14-35-21/h3-14,16,29H,2,15,17H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJAERQMDMSHBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a synthetic organic molecule belonging to the class of pyrrolopyrimidines. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. Understanding its biological activity is crucial for assessing its efficacy as a drug candidate.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.52 g/mol. The structural features include a pyrrolopyrimidine core, which is known for various biological activities.
Biological Activity Overview
The biological activities of this compound have been explored in several studies, focusing on its anticancer and antimicrobial properties. Below are detailed findings from various research efforts:
Anticancer Activity
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines through mechanisms such as:
- Inhibition of key signaling pathways involved in cell proliferation and survival (e.g., PI3K/Akt and MAPK pathways).
- Induction of apoptosis via caspase activation.
- Case Studies :
- A study demonstrated that derivatives of pyrrolopyrimidines, including similar compounds, showed significant inhibition of cancer cell growth with IC50 values ranging from 0.36 to 3.36 μM against prostate (PC-3) and lung (A-549) cancer cells .
- Another investigation highlighted the compound's ability to inhibit cyclin-dependent kinases (CDK), which are critical in cell cycle regulation, suggesting potential use in treating breast cancer .
Antimicrobial Activity
- In Vitro Studies : The compound has shown promising results against various bacterial strains, indicating potential as an antibacterial agent. Specific studies have reported:
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 / Effective Concentration | Mechanism of Action |
|---|---|---|---|
| Anticancer | PC-3 (Prostate Cancer) | 1.54 µM | CDK inhibition, apoptosis induction |
| Anticancer | A-549 (Lung Cancer) | 3.36 µM | PI3K/Akt pathway inhibition |
| Antimicrobial | Gram-positive bacteria | 0.5 µg/mL | Cell wall synthesis inhibition |
Research Findings
- Synthesis and Characterization : The synthesis of this compound involves multi-step organic reactions that yield high purity products suitable for biological testing.
- Docking Studies : Molecular docking studies have been performed to predict the binding affinity of the compound with various biological targets, providing insights into its potential therapeutic mechanisms .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key analogs and their structural differences:
Key Structural and Functional Differences
Position 3 Substituents
- 4-Ethoxyphenyl (Target Compound): The ethoxy group balances lipophilicity and metabolic resistance.
- Halogenated Aromatics (e.g., 4-chlorophenyl , 4-fluorophenyl ) : Electronegative halogens enhance binding to hydrophobic pockets but may increase toxicity risks.
- Butyl () : Aliphatic chains improve membrane permeability but are susceptible to CYP450-mediated oxidation .
Thioacetamide Side Chain
- Furan-2-ylmethyl (Target Compound) : Furan’s oxygen atom enables hydrogen bonding, but its planar structure may limit conformational flexibility. Compared to dichlorophenyl (), furan likely reduces logP, improving aqueous solubility .
- 3,4-Dichlorophenyl () : High hydrophobicity enhances target affinity but may reduce solubility and increase off-target interactions .
Spectroscopic and Crystallographic Insights
- NMR Analysis : highlights that substituents in regions A (positions 39–44) and B (29–36) cause distinct chemical shifts, indicating altered electronic environments. For the target compound, the ethoxyphenyl group may shield adjacent protons, while the furan ring could deshield nearby atoms .
- Crystallography : and demonstrate that substituents like naphthyloxy or chlorophenyl influence molecular packing via π-π stacking or halogen bonding. The ethoxyphenyl group in the target compound may adopt a conformation that optimizes crystal lattice stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
